(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1311317-07-3
VCID: VC3378644
InChI: InChI=1S/C6H11N3O/c1-3-5-7-8-6(4-10)9(5)2/h10H,3-4H2,1-2H3
SMILES: CCC1=NN=C(N1C)CO
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol

(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

CAS No.: 1311317-07-3

Cat. No.: VC3378644

Molecular Formula: C6H11N3O

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol - 1311317-07-3

Specification

CAS No. 1311317-07-3
Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
IUPAC Name (5-ethyl-4-methyl-1,2,4-triazol-3-yl)methanol
Standard InChI InChI=1S/C6H11N3O/c1-3-5-7-8-6(4-10)9(5)2/h10H,3-4H2,1-2H3
Standard InChI Key YQAGDVIEWLZWRJ-UHFFFAOYSA-N
SMILES CCC1=NN=C(N1C)CO
Canonical SMILES CCC1=NN=C(N1C)CO

Introduction

Chemical Structure and Properties

Molecular Structure

(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol consists of a 1,2,4-triazole ring with the following key substituents:

  • An ethyl group (C₂H₅) at position 5

  • A methyl group (CH₃) at the N4 position

  • A methanol (CH₂OH) group at position 3

Based on similar triazole compounds, the molecular formula is estimated to be C₆H₁₁N₃O, with an approximate molecular weight of 141.17 g/mol. This structure bears similarities to other triazole derivatives such as 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol (molecular weight 143.21 g/mol) , but with a methanol group instead of a thiol group at position 3.

Physical Properties

The physical properties of (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol can be inferred from structurally similar triazole compounds:

PropertyEstimated ValueBasis for Inference
Physical StateSolid at room temperatureBased on similar triazole compounds
SolubilityLikely soluble in polar organic solvents; moderately soluble in waterBased on functional groups present
Melting PointApproximately 110-150°CEstimated from similar triazole derivatives
AppearanceWhite to off-white crystalline powderTypical for similar triazole compounds
StabilityStable under standard conditionsTriazoles are noted for their stability

Chemical Reactivity

The reactivity profile of (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is influenced by its functional groups:

  • The methanol group (-CH₂OH) can participate in:

    • Oxidation reactions to form aldehydes or carboxylic acids

    • Esterification reactions with carboxylic acids

    • Substitution reactions to form ethers or other derivatives

  • The triazole ring typically exhibits:

    • Stability against hydrolysis and oxidation

    • Potential for coordination with metal ions through nitrogen atoms

    • Proton acceptor capabilities through the nitrogen atoms

Synthesis Methods

Cyclization Approach

Similar to the synthesis described for related triazole compounds, the target compound could be synthesized through cyclization of appropriate precursors under controlled conditions. This would typically involve:

  • Preparation of a suitable hydrazine derivative

  • Reaction with ethyl-containing carboxylic acid derivatives

  • Cyclization to form the triazole ring

  • Functionalization to introduce the methanol group at position 3

Modification of Pre-formed Triazole Scaffolds

Another viable approach would involve:

  • Starting with a pre-formed 1,2,4-triazole scaffold

  • N-methylation at position 4 using appropriate methylating agents

  • Introduction of the ethyl group at position 5

  • Functionalization at position 3 to introduce the methanol group

Key Reaction Conditions

The synthesis of (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol would likely involve reaction conditions similar to those described for related triazole derivatives:

Reaction StepTypical ConditionsKey Reagents
Triazole Ring FormationReflux, 4-6 hoursHydrazine derivatives, carboxylic acid derivatives
N-MethylationRoom temperature to mild heatingMethyl halides, base (e.g., KOH or K₂CO₃)
Alcohol Group IntroductionReduction of ester or acid precursorLiAlH₄ or NaBH₄

Search result mentions a general procedure involving potassium hydroxide (0.0143 mol), ethanol (10 mL), and refluxing for approximately 4 hours, which might be adaptable for certain steps in the synthesis of the target compound .

Biological Properties and Applications

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. Search result mentions triazole compounds with pronounced potency against bacteria such as E. coli, with some compounds showing high binding affinities to bacterial enzyme targets . The structural features of (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol suggest potential antimicrobial activity:

Potential Target OrganismsActivity Prediction
Gram-positive bacteriaPotentially active based on structural similarities to known active triazoles
Gram-negative bacteriaPossible moderate activity
FungiPotential antifungal activity (common for triazole compounds)

Anti-inflammatory Properties

Triazole derivatives can modulate inflammatory responses by affecting the release of pro-inflammatory cytokines . (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol might exhibit similar properties, potentially reducing levels of inflammatory markers such as TNF-α and IL-6.

Structure-Activity Relationships

The biological activity of (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol would be influenced by its structural features:

  • The triazole ring provides a core scaffold that can interact with various biological targets

  • The ethyl group at position 5 influences lipophilicity and binding affinity

  • The N-methyl group at position 4 affects the electronic distribution in the ring

  • The methanol group at position 3 provides hydrogen bonding capabilities

Comparative Analysis with Similar Compounds

Structural Comparison with Related Triazole Derivatives

CompoundStructural DifferencesPotential Functional Implications
(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanolTarget compoundBaseline for comparison
(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanolCyclopropyl instead of ethyl at position 5Different steric effects, possibly altered metabolic stability
5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol Thiol group instead of methanolDifferent hydrogen bonding properties; altered reactivity profile
(5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine Ethylthio at position 5; methanamine at position 3Different polarity, hydrogen bonding properties, and potential biological targets

Bioactivity Comparison

Molecular docking studies of similar triazole derivatives have shown promising binding affinities to bacterial enzyme targets. Compounds with similar structural features have demonstrated docking scores of -9.8 and -9.6 kcal/mol, indicating robust interactions with bacterial enzymes . (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol may exhibit comparable binding properties due to its similar structural framework.

Physicochemical and ADME Properties

Drug-likeness Parameters

Based on its structural features, (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol would likely exhibit favorable drug-likeness parameters:

ParameterEstimated ValueSignificance
Molecular Weight~141.17 g/molWell below the 500 g/mol threshold for good oral bioavailability
cLogP~0.5-1.5Suitable balance of hydrophilicity and lipophilicity
Hydrogen Bond Donors1 (from -CH₂OH)Within optimal range for drug candidates
Hydrogen Bond Acceptors4 (N atoms and -OH)Within optimal range for drug candidates
Rotatable Bonds2-3Favorable for oral bioavailability

Toxicological Considerations

AspectRecommendation
Storage TemperatureRoom temperature (RT)
Container TypeAirtight container protected from light and moisture
IncompatibilitiesStrong oxidizing agents, strong acids, strong bases
Personal ProtectionChemical-resistant gloves, safety goggles, adequate ventilation

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